molecular formula C7H14N2O B8315003 3-Allyl-1,1,3-trimethylurea

3-Allyl-1,1,3-trimethylurea

Cat. No.: B8315003
M. Wt: 142.20 g/mol
InChI Key: CHHCFJKFOBCGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyl-1,1,3-trimethylurea is a substituted urea derivative characterized by three methyl groups and an allyl moiety attached to the urea core. Ureas are widely studied for applications in agrochemicals, pharmaceuticals, and polymer chemistry due to their hydrogen-bonding capacity and structural versatility .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1,1,3-trimethyl-3-prop-2-enylurea

InChI

InChI=1S/C7H14N2O/c1-5-6-9(4)7(10)8(2)3/h5H,1,6H2,2-4H3

InChI Key

CHHCFJKFOBCGON-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)CC=C

Origin of Product

United States

Comparison with Similar Compounds

1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas

Structural Differences: Unlike 3-Allyl-1,1,3-trimethylurea, these compounds feature a pyrazole ring substituted with a hydroxymethyl group at the 3-position of the urea core. Synthesis: Prepared via reactions between amines and azides or pyrazolooxazinones under reflux conditions, contrasting with the likely alkylation or allylation pathways for this compound . Applications: Pyrazole-containing ureas are often explored as kinase inhibitors or antimicrobial agents, whereas allyl-substituted ureas may prioritize polymer crosslinking or agrochemical uses.

Property This compound 1-Alkyl(aryl)-3-pyrazolylureas
Core Structure Linear urea with allyl/methyl Urea with pyrazole ring
Key Functional Groups Allyl, methyl Hydroxymethyl, pyrazole
Synthesis Method Likely alkylation Amine-azide/pyrazolooxazinone reaction
Potential Applications Polymers, agrochemicals Pharmaceuticals, biologics

3-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione (Hydantoin Derivative)

Structural Differences: This compound is a cyclic urea (hydantoin) with a spiro-fused cyclohexane ring and an allyl group. Safety Data: Classified under GHS revision 8 with specific handling precautions, though toxicity data for this compound remains unreported . Applications: Hydantoins are utilized in anticonvulsant drugs and as intermediates in peptide synthesis, whereas linear allyl-ureas may serve as monomers in polymer chemistry.

Property This compound 3-Allyl Hydantoin
Urea Configuration Linear Cyclic (spiro-hydantoin)
Key Functional Groups Allyl, methyl Allyl, spiro-cyclohexane
Stability Moderate (linear) High (cyclic strain reduction)
Applications Agrochemicals, polymers Pharmaceuticals, peptide synthesis

3-Allyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

Structural Differences: A carbohydrate derivative with an allyl group, unrelated to urea chemistry.

3-Allyl-1,2,3,4-tetrahydroquinazoline

Structural Differences : A quinazoline derivative with an allyl group, featuring a bicyclic aromatic system. Unlike urea derivatives, quinazolines are basic heterocycles with distinct electronic properties .
Synthesis : Reduction of precursor compounds with sodium or hydrogen, differing from urea synthesis routes .
Applications : Quinazolines are explored as anticancer agents, highlighting divergent uses compared to ureas.

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